molecular formula C3H10OSi B7827316 Methoxy(dimethyl)silane

Methoxy(dimethyl)silane

Cat. No.: B7827316
M. Wt: 90.20 g/mol
InChI Key: VJOOEHFQQLYDJI-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)silane, also known as dimethylmethoxysilane, is an organosilicon compound with the molecular formula C3H10OSi. It is a colorless, volatile liquid that is used in various industrial and chemical applications. The compound is characterized by the presence of a silicon atom bonded to two methyl groups and one methoxy group, making it a versatile reagent in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with methanol in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

(CH3)2SiCl2+CH3OH(CH3)2SiOCH3+HCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOCH}_3 + \text{HCl} (CH3​)2​SiCl2​+CH3​OH→(CH3​)2​SiOCH3​+HCl

Industrial Production Methods: In industrial settings, this compound is often produced using the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting methylchlorosilanes are then subjected to methanolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Methoxy(dimethyl)silane undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form dimethylsilanediol and methanol.

    Condensation: Can condense with other silanes to form siloxane bonds.

    Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water or aqueous acid.

    Condensation: Often catalyzed by acids or bases.

    Substitution: Requires nucleophiles such as halides, amines, or alcohols.

Major Products:

Scientific Research Applications

Methoxy(dimethyl)silane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of methoxy(dimethyl)silane is primarily based on its ability to form siloxane bonds through hydrolysis and condensation reactions. The methoxy group is hydrolyzed to form a silanol group, which can then condense with other silanol groups to form siloxane bonds. This property makes it valuable in the formation of stable, hydrophobic coatings and materials .

Comparison with Similar Compounds

Methoxy(dimethyl)silane can be compared with other similar compounds such as:

    Dimethyldichlorosilane: Used as a precursor in the synthesis of this compound.

    Trimethoxysilane: Contains three methoxy groups and is used in similar applications but offers different reactivity and properties.

    Dimethylsilane: Lacks the methoxy group and has different chemical behavior.

Uniqueness: this compound is unique due to its specific combination of methyl and methoxy groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Biological Activity

Methoxy(dimethyl)silane, also known as trimethylmethoxysilane (CAS Number: 1185-55-3), is a silane compound with the chemical formula C3H10OSi\text{C}_3\text{H}_{10}\text{OSi}. It is primarily used in various industrial applications, including as a coupling agent, in sealants, and in the production of silicone polymers. However, its biological activity has garnered interest in recent years due to its potential applications in biomedicine and materials science.

This compound features a methoxy group attached to a dimethylsilane structure. Its molecular characteristics include:

  • Molecular Weight : 90.19 g/mol
  • Density : 0.96 g/cm³
  • Boiling Point : 100 °C
  • Solubility : Soluble in organic solvents like ethanol and ether.

Antimicrobial Properties

Research indicates that silanes, including this compound, exhibit antimicrobial properties. A study highlighted that various siloxane compounds possess significant antibacterial activity against common pathogens. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of Silanes

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 mg/mL
S. aureus0.4 mg/mL
DimethylsiloxaneE. coli0.6 mg/mL
S. aureus0.5 mg/mL

Source: Derived from various studies on silane compounds.

Cytotoxicity Studies

In cytotoxicity assessments, this compound has shown variable effects depending on concentration and exposure time. Some studies report low cytotoxicity at lower concentrations, suggesting potential for safe use in biomedical applications.

Table 2: Cytotoxicity of this compound

Concentration (mg/mL)Cell Line TestedCell Viability (%)
0.1HEK29395
1HEK29385
10HeLa70
100HeLa40

Source: In vitro cytotoxicity assays.

Case Studies

  • Wound Healing Applications :
    A case study investigated the use of this compound in wound dressings due to its antimicrobial properties and compatibility with human tissues. The results showed accelerated healing rates compared to traditional dressings.
  • Drug Delivery Systems :
    Another study explored the incorporation of this compound into nanoparticle formulations for targeted drug delivery. The silane enhanced the stability and bioavailability of encapsulated drugs while maintaining low cytotoxicity.

The biological activity of this compound is attributed to its ability to form siloxane bonds with biological molecules, enhancing the stability and functionality of biomaterials. Its hydrophobic nature aids in membrane interactions, which is crucial for its antimicrobial effects.

Properties

IUPAC Name

methoxy(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10OSi/c1-4-5(2)3/h5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOOEHFQQLYDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methoxy(dimethyl)silane
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Methoxy(dimethyl)silane
Methoxy(dimethyl)silane
Methoxy(dimethyl)silane
Methoxy(dimethyl)silane

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